molecular formula C8H7FN4O B1464456 2-azido-N-(2-fluorophenyl)acetamide CAS No. 1211438-90-2

2-azido-N-(2-fluorophenyl)acetamide

Cat. No. B1464456
CAS RN: 1211438-90-2
M. Wt: 194.17 g/mol
InChI Key: IDCAESUEKXXHDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-azido-N-(2-fluorophenyl)acetamide is quite complex. It has been studied using crystallography . The crystal structure is orthorhombic, with parameters a = 5.8085 (13) Å, b = 16.533 (4) Å, c = 18.171 (4) Å, V = 1745.0 (7) Å .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis Techniques : Research has demonstrated the utility of azido compounds in synthesizing a variety of aryl and heteroaryl compounds under different conditions, including thermal and ultrasonic irradiation. These compounds have applications in developing new materials and pharmaceuticals (Ranjbar-Karimi & Azizi, 2017).
  • Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a precursor for antimalarial drugs, has been synthesized using azido compounds in processes emphasizing chemoselective monoacetylation, showcasing their role in medicinal chemistry (Magadum & Yadav, 2018).

Potential Therapeutic Applications

  • Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, synthesized from azido compounds, have been evaluated for their potential in vitro antiplasmodial properties, indicating their relevance in malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).
  • Antimicrobial Agents : A study synthesized and evaluated the antimicrobial properties of novel acetamides derived from azido compounds, demonstrating their potential as antimicrobial agents against a range of bacterial and fungal strains (Parikh & Joshi, 2014).

Advanced Materials and Methods

  • Flow Chemistry Applications : Azido compounds have been used safely in continuous flow reactors for the synthesis of various derivatives, illustrating their importance in developing safer, more efficient chemical processes (Gutmann et al., 2012).

properties

IUPAC Name

2-azido-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCAESUEKXXHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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